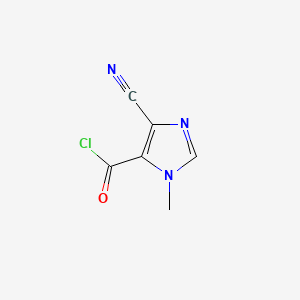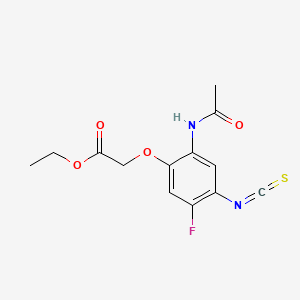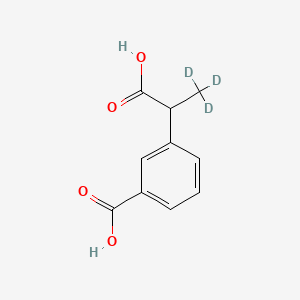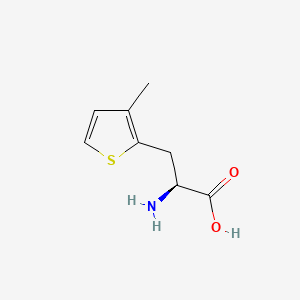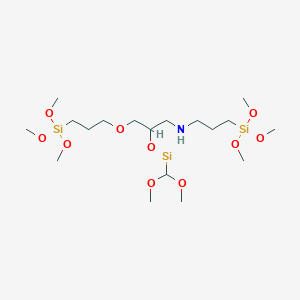![molecular formula C16H22N2O3 B588899 N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 CAS No. 1329613-05-9](/img/structure/B588899.png)
N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5: is a deuterium-labeled analogue of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea. This compound is characterized by the presence of an epoxy group and a urea linkage, making it a valuable intermediate in various chemical syntheses. The deuterium labeling is particularly useful in research applications, including metabolic studies and environmental analysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 typically involves the reaction of cyclohexylamine with 4-(2,3-epoxypropoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The deuterium labeling is introduced during the synthesis of the epoxypropoxy phenyl isocyanate precursor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and characterization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The urea linkage can be reduced under specific conditions.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: In chemistry, N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the structural elucidation of complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways. The deuterium labeling allows for the tracking of metabolic processes in vivo, providing insights into biochemical pathways.
Medicine: In medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure and reactivity make it valuable in drug development.
Industry: In industrial applications, it is used as a standard for environmental pollutant detection. The stable isotope labeling ensures accurate and reliable measurements in environmental analysis.
作用机制
The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The urea linkage can interact with proteins and enzymes, modulating their activity. The deuterium labeling allows for detailed studies of these interactions using advanced spectroscopic techniques.
相似化合物的比较
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea: The non-deuterated analogue.
N-Cyclohexyl-N’-[4-(oxiranylmethoxy)phenyl]urea: Another epoxy-containing urea derivative.
N-Cyclohexyl-N’-[4-(2-oxiranylmethoxy)phenyl]urea: A similar compound with a different epoxy group configuration.
Uniqueness: The deuterium labeling in N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 makes it unique compared to its non-deuterated analogues. This labeling provides enhanced stability and allows for more precise tracking in metabolic and environmental studies.
属性
IUPAC Name |
1-cyclohexyl-3-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19)/i10D2,11D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOHIMJYZRAGE-FPQCMJPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)NC(=O)NC3CCCCC3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
